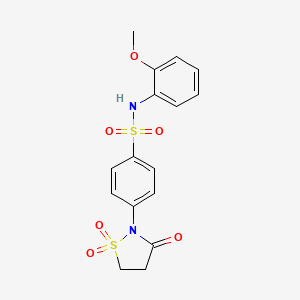

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide

CAS No.: 951899-52-8

Cat. No.: VC8333981

Molecular Formula: C16H16N2O6S2

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951899-52-8 |

|---|---|

| Molecular Formula | C16H16N2O6S2 |

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H16N2O6S2/c1-24-15-5-3-2-4-14(15)17-26(22,23)13-8-6-12(7-9-13)18-16(19)10-11-25(18,20)21/h2-9,17H,10-11H2,1H3 |

| Standard InChI Key | NROSVDJXDMWWPH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |

| Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |

Introduction

Overview of 4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic organic molecule combining structural features of isothiazolidine and benzenesulfonamide. This compound is of interest due to its potential pharmacological applications, particularly in areas such as enzyme inhibition, antimicrobial activity, and anticancer research.

Structural Features

The molecular structure of this compound includes:

-

Isothiazolidine Core: A heterocyclic ring containing sulfur and nitrogen atoms, functionalized with a dioxido group, which is known to influence biological activity.

-

Benzenesulfonamide Moiety: A sulfonamide group attached to a benzene ring, commonly associated with enzyme inhibition properties.

-

Methoxyphenyl Substituent: The presence of a methoxy group on the phenyl ring enhances the compound's chemical stability and may influence its binding affinity to biological targets.

Synthesis

The synthesis of compounds similar to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves:

-

Cyclization Reactions: Formation of the isothiazolidine ring through condensation reactions involving sulfur-containing precursors.

-

Sulfonamide Coupling: Introduction of the benzenesulfonamide group via sulfonation or coupling reactions with amines.

-

Functionalization: Addition of the methoxyphenyl group through electrophilic substitution or similar methods.

Enzyme Inhibition

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrase enzymes (CA). These enzymes are involved in various physiological processes such as pH regulation and ion transport. Selective inhibition of CA isoforms (e.g., CA IX) has been linked to anticancer and antimicrobial effects .

Antimicrobial Activity

Sulfonamides exhibit antimicrobial properties by interfering with bacterial folate synthesis pathways. The incorporation of an isothiazolidine ring may enhance these effects by targeting additional microbial enzymes .

Anticancer Potential

Compounds containing sulfonamide groups have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Structural modifications, including methoxy substitutions, are often explored to optimize activity .

Spectroscopic Characterization

Compounds like this are typically characterized using:

-

NMR Spectroscopy: Identification of chemical shifts corresponding to the aromatic protons, methoxy group, and sulfonamide NH group.

-

IR Spectroscopy: Key absorption bands include:

-

Sulfonamide : ~1300–1150 cm

-

Carbonyl : ~1700 cm

-

-

Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Crystallography

X-ray crystallographic studies provide detailed insights into molecular geometry, bond angles, and dihedral angles between aromatic rings .

Comparative Data Table

| Feature | Observations |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | ~334 g/mol |

| Key Functional Groups | Sulfonamide, Methoxyphenyl, Isothiazolidine |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |

| Biological Targets | Carbonic anhydrase (CA IX), bacterial enzymes |

| Reported Activities | Anticancer (MCF-7), Antimicrobial (Gram-positive and Gram-negative strains) |

Future Research Directions

-

Structure–Activity Relationship (SAR) Studies

-

Investigate how modifications to the methoxy group or sulfonamide moiety affect biological activity.

-

-

In Vivo Testing

-

Assess pharmacokinetics and toxicity profiles in animal models.

-

-

Molecular Docking

-

Simulate interactions with target enzymes to predict binding affinities.

-

-

Combination Therapies

-

Explore synergistic effects with other antimicrobial or anticancer agents.

-

This compound represents a promising scaffold for drug development due to its multifunctional properties and potential for structural optimization in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume